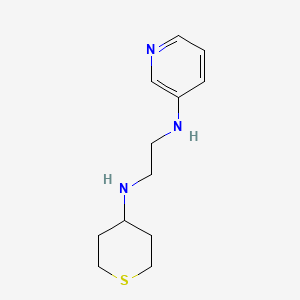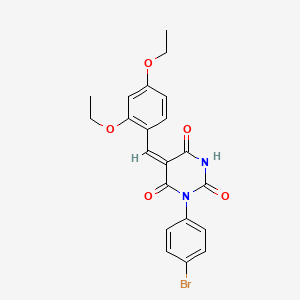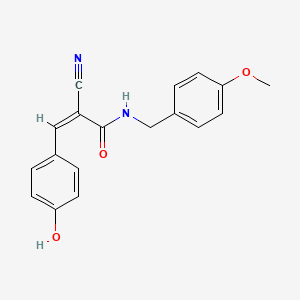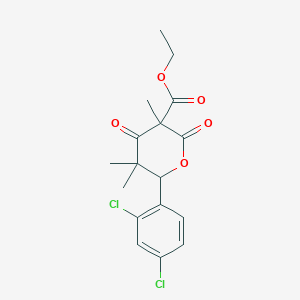
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine
Overview
Description
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTEN inhibitor because it has the ability to inhibit the activity of the PTEN protein, which is involved in the regulation of cell growth and division.
Mechanism of Action
The mechanism of action of N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine involves the inhibition of PTEN activity. PTEN is a lipid phosphatase that converts phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), which negatively regulates the PI3K/Akt signaling pathway. Inhibition of PTEN activity by this compound leads to accumulation of PIP3, which activates the PI3K/Akt signaling pathway and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of PTEN in a dose-dependent manner. The compound has also been shown to inhibit the growth and proliferation of various cancer cell lines. In vivo studies have demonstrated that the compound has antitumor activity in mouse xenograft models of human cancer.
Advantages and Limitations for Lab Experiments
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer research. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has not been extensively studied for its potential toxicity and side effects, which could limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine. One potential direction is to investigate the compound's potential applications in other fields such as neurobiology and immunology. Another direction is to develop more potent and selective PTEN inhibitors based on the structure of this compound. Finally, it will be important to conduct further studies on the toxicity and side effects of the compound in order to determine its safety profile for potential clinical use.
Scientific Research Applications
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of PTEN, which is a tumor suppressor protein that is frequently mutated or deleted in various types of cancer. Inhibition of PTEN activity leads to activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. Therefore, PTEN inhibitors such as this compound can be used as potential anticancer agents.
properties
IUPAC Name |
N'-pyridin-3-yl-N-(thian-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-2-12(10-13-5-1)15-7-6-14-11-3-8-16-9-4-11/h1-2,5,10-11,14-15H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMNUOYUQDPQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCNC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1'-(2-fluorophenyl)-1H,1'H-3,4'-bipyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3923904.png)
![1-(4-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3923918.png)
![N,N,4,5-tetramethyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-2-amine](/img/structure/B3923919.png)


![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B3923954.png)

![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3923959.png)
![[4-(1-benzothien-2-yl)-2-pyridinyl]methanol](/img/structure/B3923964.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzenesulfonamide dihydrochloride](/img/structure/B3923965.png)

![1-methyl-4-(3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B3923971.png)
![3-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B3923972.png)